tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic β-amino acid derivative featuring a rigid 3-azabicyclo[3.1.1]heptane core. This compound is of significant interest in peptidomimetic drug design and medicinal chemistry, where its constrained geometry improves target binding affinity and metabolic stability .
Synthetic routes often involve functionalization of the bicyclic scaffold via reductive amination or nucleophilic substitution. For example, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (a precursor) is synthesized through cyclization and subsequent tert-butoxycarbonyl (Boc) protection .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-12(6-9,8-14)13-4/h9,13H,5-8H2,1-4H3 |
InChI Key |
VRSXDOSTWSTTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2)(C1)NC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclobutane Derivatives
A highly efficient method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular cyclization of 1,3-functionalized cyclobutane derivatives. This approach was detailed in recent research where a 1,3-dicarboxylic acid derivative of cyclobutane undergoes cyclization to form a bicyclic imide intermediate, which is then transformed into the azabicycloheptane system.
- Starting from cyclobutanone, a Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) produces amino nitrile intermediates.
- Subsequent cyclization and functional group manipulations yield the bicyclic core.
- This method allows multigram scale synthesis with good diastereoselectivity and yield (e.g., 64% yield for a key intermediate).
Amination and Methylation
The introduction of the methylamino group at the 1-position is typically achieved by:
- Starting from the 1-amino-3-azabicyclo[3.1.1]heptane intermediate.
- Methylation of the amino group using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).
- Alternatively, reductive amination with formaldehyde and a reducing agent can be employed to install the methylamino substituent.
Protection of the Carboxyl Group
The carboxyl group at the 3-position is protected as a tert-butyl ester to improve stability and facilitate purification:
- This is commonly done by esterification with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.
- The tert-butyl protecting group is stable under many reaction conditions and can be removed later if needed.
Purification and Isolation
- After synthesis, the compound is purified by standard organic chemistry techniques such as extraction, washing, drying over anhydrous magnesium sulfate, filtration, and concentration under reduced pressure.
- Final purification is often achieved by flash column chromatography using solvent gradients (e.g., hexanes/ethyl acetate or methylene chloride/methanol mixtures).
- The product is typically isolated as a white solid with high purity.
Representative Synthetic Procedure (Literature-Based)
Analytical and Research Findings
- The bicyclic structure and substitution pattern are confirmed by NMR spectroscopy, mass spectrometry, and X-ray crystallography where available.
- Diastereoselectivity is controlled by the stereochemistry of the starting cyclobutane derivatives and reaction conditions.
- The tert-butyl protecting group provides stability during methylation and other functional group transformations.
- The synthetic route is scalable to multigram quantities, making it suitable for research and potential pharmaceutical applications.
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1781643-95-5 |
| Synonyms | This compound, SB74152 |
| Key Intermediate | 1-amino-3-azabicyclo[3.1.1]heptane derivatives |
| Typical Yield (Strecker step) | ~64% |
| Protection Group | tert-Butyl ester (carboxyl) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
- Substituent Effects: The methylamino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to the hydroxymethyl analog, making it more suitable for covalent inhibitor design . Fluorine and formyl substituents (e.g., in ) improve metabolic stability and enable further derivatization via click chemistry or aldehyde-specific reactions . Bicyclo[4.1.0] vs.
Stability and Reactivity
- tert-Butyl Protection : The Boc group stabilizes the amine under basic conditions but is cleaved under acidic conditions (e.g., TFA) .
- Methylamino Group: This moiety is prone to oxidation, requiring inert storage conditions. In contrast, fluorinated analogs exhibit greater oxidative stability .
- Ring Strain : Bicyclo[4.1.0] systems () are more reactive toward ring-opening reactions compared to [3.1.1] systems .
Biological Activity
tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1781643-95-5) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, particularly its interactions with various receptors and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Structural Characteristics : The compound features a tert-butyl group, a methylamino group, and a carboxylate functional group integrated into a bicyclic framework, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its agonistic effects on orexin receptors, particularly the orexin 2 receptor (OX2R). Orexins are neuropeptides that play essential roles in regulating arousal, appetite, and sleep-wake cycles.
Key Findings
- Orexin Receptor Agonism :
- The compound has been shown to selectively bind to orexin receptors, suggesting its potential use in treating sleep disorders and obesity management by modulating neuropeptide activity.
- Pharmacological Profile :
- In vitro studies indicate that this compound exhibits a favorable pharmacological profile, including high selectivity for orexin receptors compared to other neurotransmitter systems.
Research Studies and Case Studies
Several studies have explored the pharmacological implications of this compound:
Case Study 1: Orexin Receptor Modulation
A study conducted by researchers at a leading pharmacology institute evaluated the compound's efficacy as an orexin receptor agonist. The results demonstrated that:
- The compound significantly increased wakefulness in animal models.
- It showed promise for further development as a treatment for narcolepsy and other sleep-related disorders.
Case Study 2: Appetite Regulation
Another investigation focused on the appetite-regulating effects of the compound:
- In rodent models, administration led to decreased food intake and increased energy expenditure.
- These findings support its potential application in obesity management therapies.
Comparative Analysis with Similar Compounds
The following table summarizes key similarities and differences between this compound and other related bicyclic compounds:
| Compound Name | Structure Type | Notable Features | Biological Activity |
|---|---|---|---|
| tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic | Contains an amino group at position 5 | Moderate orexin receptor activity |
| (1R,4S)-tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic | Different stereochemistry affecting receptor interaction | Low activity on orexin receptors |
| tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | Bicyclic | Variation in functional groups | High selectivity for orexin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
